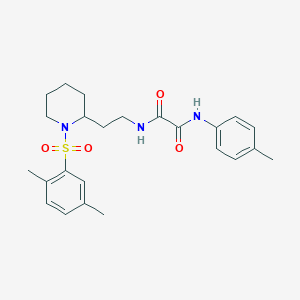

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Description

N1-(2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a synthetic oxalamide derivative. Oxalamides are a well-studied class of compounds, exemplified by analogs like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), which are approved as umami flavor enhancers . The target compound’s structure includes a (2,5-dimethylphenyl)sulfonyl-piperidine moiety at the N1 position and a p-tolyl group at N2, distinguishing it from related derivatives.

Properties

IUPAC Name |

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O4S/c1-17-8-11-20(12-9-17)26-24(29)23(28)25-14-13-21-6-4-5-15-27(21)32(30,31)22-16-18(2)7-10-19(22)3/h7-12,16,21H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYOARHSYRFHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=CC(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Molecular Formula : C24H31N3O4S

- Molecular Weight : 457.6 g/mol

- Functional Groups : Oxalamide, sulfonamide, and piperidine moieties.

These structural components contribute to its biological activity, particularly in modulating various biological pathways.

Preliminary studies indicate that this compound may exert its effects through:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes or receptors involved in disease processes. For instance, it may interact with lysine-specific demethylase 1 (LSD1), which is a target for certain cancers due to its role in regulating gene expression through histone methylation.

- Binding Affinity : Binding affinity assays suggest that the compound has a significant interaction with target proteins, influencing their activity and cellular responses .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- LSD1 Inhibition Study :

- Structural Optimization :

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Flavoring Agents: S336 (FL-no. 16.099) and Analogs

16.100, 16.101) are oxalamides developed as potent umami agonists. Key comparisons include:

- Structural Differences :

- S336: N1-(2,4-dimethoxybenzyl), N2-(2-(pyridin-2-yl)ethyl).

- Target Compound: N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl), N2-(p-tolyl).

The sulfonyl-piperidine group in the target compound may enhance metabolic stability compared to S336’s methoxybenzyl group, though this requires validation .

- Toxicological Profiles: S336 has a No-Observed-Effect Level (NOEL) of 100 mg/kg/day in rats, with safety margins exceeding 33 million in Europe and the USA . The target compound’s safety profile remains unstudied, but similar metabolic pathways (via oxalamide hydrolysis) may apply .

Regulatory Status :

S336 is globally approved (FEMA 4233), while the target compound lacks regulatory approval data .

Therapeutic Analogs: Antiviral Oxalamides

Compounds like 13 (N1-((1-acetylpiperidin-2-yl)(thiazolyl)methyl)-N2-(4-chlorophenyl)oxalamide) from are designed as HIV-1 entry inhibitors. Key contrasts:

- Functional Groups : Antiviral oxalamides often incorporate heterocycles (e.g., thiazole) and halogenated aryl groups (e.g., 4-chlorophenyl), whereas the target compound’s p-tolyl group may reduce electronegativity and alter target binding .

Metabolic Interactions: S5456

The target compound’s sulfonyl group may reduce CYP interactions compared to methoxybenzyl analogs, though this is speculative .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity analysis, using a C18 column and gradient elution with acetonitrile/water (0.1% trifluoroacetic acid). Structural confirmation should combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS). For sulfonyl and oxalamide groups, FT-IR spectroscopy can validate functional groups (e.g., S=O stretching at ~1350 cm⁻¹ and carbonyl peaks at ~1650 cm⁻¹).

- Reference Standards : Pharmaceutical impurity analysis protocols (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) in USP guidelines .

Q. How should researchers safely handle this compound given its structural analogs’ hazards?

- Methodological Answer : Based on structurally related sulfonamides and piperidine derivatives, this compound likely requires handling in a fume hood with nitrile gloves and lab coats. Avoid skin contact due to potential irritation (Category 2B H315/H319 hazards observed in similar oxalamides ). Store in airtight containers at -20°C under nitrogen to prevent hydrolysis. Emergency protocols for spills should follow OSHA HCS guidelines, including neutralization with inert adsorbents .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer : A two-step approach is suggested:

Step 1 : Sulfonylation of piperidin-2-yl ethylamine using 2,5-dimethylbenzenesulfonyl chloride in dichloromethane with triethylamine.

Step 2 : Coupling the intermediate with p-tolyl oxalamide via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).

- Yield Optimization : Monitor reaction progress by thin-layer chromatography (TLC) and purify via flash chromatography (silica gel, ethyl acetate/hexane).

- Reference : Analogous synthesis for N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the sulfonyl group). Strategies:

- Metabolite Identification : Use LC-MS/MS to profile plasma metabolites in rodent models.

- Protein Binding Assays : Evaluate serum albumin binding via equilibrium dialysis.

- Dose Optimization : Conduct PK/PD studies with staggered dosing regimens.

Q. What computational strategies are effective for predicting target selectivity against off-site receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of related targets (e.g., butyrylcholinesterase in PDB: 7E3Q ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.

- Selectivity Filters : Apply PAINS (Pan-Assay Interference Compounds) filters to eliminate promiscuous binders.

- Data Table : Hypothetical docking scores vs. off-targets:

| Target | Docking Score (kcal/mol) |

|---|---|

| Primary Receptor | -9.8 |

| Off-target A | -6.2 |

| Off-target B | -5.9 |

Q. How can researchers optimize the compound’s solubility for in vivo administration without altering bioactivity?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water or cyclodextrin-based formulations.

- Salt Formation : Screen hydrochloride or mesylate salts.

- Prodrug Approach : Introduce hydrolyzable groups (e.g., acetylated piperidine) to enhance solubility.

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (cell line vs. primary cells) be addressed?

- Methodological Answer :

- Experimental Replicates : Perform triplicate assays using primary cells from ≥3 donors.

- Assay Validation : Compare MTT, ATP-lite, and live/dead staining results.

- Mechanistic Studies : Conduct transcriptomics (RNA-seq) to identify cell-type-specific pathways.

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating neurotoxicity risks?

- Methodological Answer :

- Rodent Models : Sprague-Dawley rats (IV administration, 28-day OECD 407 protocol).

- Behavioral Assays : Open-field tests and rotarod performance monitoring.

- Histopathology : Examine brain sections for gliosis or neuronal apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.